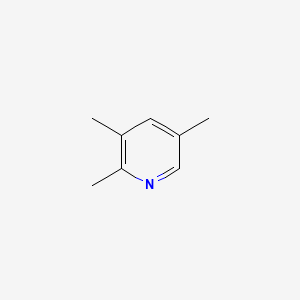

2,3,5-Trimethylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-7(2)8(3)9-5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYHSKONPJXCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219734 | |

| Record name | 2,3,5-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-98-7 | |

| Record name | 2,3,5-Trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33642OT638 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3,5-trimethylpyridine, also known as 2,3,5-collidine. It covers its chemical and physical properties, safety information, and synthesis protocols. This document is intended to be a valuable resource for professionals in research and development, particularly those involved in pharmaceutical synthesis.

Core Properties of this compound

This compound is a substituted pyridine (B92270) with the CAS Number 695-98-7 .[1][2][3][4] It is a colorless to light yellow or light orange clear liquid.[4][5] This compound is an important intermediate in the synthesis of various pharmaceutical chemicals.[6]

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value |

| CAS Number | 695-98-7[1][3][4] |

| Molecular Formula | C₈H₁₁N[1][2][3][7] |

| Molecular Weight | 121.18 g/mol [1][2][7][8] |

| Synonyms | 2,3,5-Collidine[3][7] |

| Property | Value |

| Appearance | Colorless to Light yellow to Light orange clear liquid[4][5] |

| Boiling Point | 184 °C (lit.)[1][2][9] |

| Density | 0.931 g/mL at 25 °C (lit.)[2][9] |

| Refractive Index | n20/D 1.508 (lit.)[2][9] |

| Flash Point | 74 °C[4] |

| Solubility | Soluble in water (1.614e+004 mg/L @ 25 °C est.)[1] |

Safety and Handling

This compound is classified as a combustible liquid.[5] It is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[8][10][11] It may also cause respiratory irritation.[8][10][12]

Hazard Statements:

-

H227: Combustible liquid[5]

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.[4][12]

-

If in eyes, rinse cautiously with water for several minutes.[12]

-

Store in a well-ventilated place and keep the container tightly closed.[12]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. Below are summaries of key experimental procedures.

Synthesis from 3,5-Lutidine

One method involves the methylation of 3,5-lutidine (3,5-dimethylpyridine).

Experimental Protocol:

-

To 500 ml of a 5% solution of methyl lithium in ether, add 1200 ml of ether dropwise at room temperature under an argon atmosphere.

-

Subsequently, add 35.6 g of 3,5-lutidine and then 400 ml of toluene (B28343).

-

Distill off the ether completely.

-

Stir the resulting solution at 100°C for 4 hours.

-

Cool the solution with a methanol/ice bath and add ice portionwise until the evolution of heat ceases.

-

Separate the toluene phase from the precipitated solid and extract it with 66 ml of semi-concentrated hydrochloric acid.

-

Adjust the separated aqueous phase to a pH of about 10 with 3N sodium hydroxide (B78521) solution while cooling.

-

Extract the aqueous phase twice with 300 ml of ether.

-

Dry the combined ether extracts over sodium sulphate and evaporate the solvent.

-

Distill the residue in vacuo at 20 mm Hg and 72°-74°C to obtain this compound with a purity of 99.15% as determined by gas chromatography.[13]

Synthesis from 3-Amino-2-methylpropenal and Methylethylketone

This method involves the cyclic condensation of 3-amino-2-methylpropenal and methylethylketone in an acidic medium.

Experimental Protocol:

-

The optimal reaction conditions were found to be a temperature of 150 °C, a reaction time of 24 hours, and a catalyst system of acetic acid/p-toluenesulfonic acid (CH₃COOH/pTsOH).[14]

-

This synthesis represents the first successful attempt to synthesize this compound in an acidic medium.[14] The product is isolated by fractional distillation at 186–190 °C with a reported yield of 7%.[14]

Application in Drug Synthesis

A significant application of this compound is its use as a starting material in the synthesis of esomeprazole, a proton pump inhibitor.[14] The synthesis of its N-oxide derivative, this compound-1-Oxide, is a key step in this process.[15][16]

Caption: Synthesis pathway from this compound to Esomeprazole.

References

- 1. 2,3,5-trimethyl pyridine, 695-98-7 [thegoodscentscompany.com]

- 2. 2,3,5-コリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 695-98-7 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound | 695-98-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine - Google Patents [patents.google.com]

- 7. Collidine - Wikipedia [en.wikipedia.org]

- 8. This compound | C8H11N | CID 12759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3,5-Collidine | 695-98-7 [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. Synthesis routes of this compound [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound-1-Oxide | 74409-42-0 [chemicalbook.com]

- 16. 2,3,5-Trimethyl pyridine N-Oxide | CAS No- 74409-42-0 | Simson Pharma Limited [simsonpharma.com]

Spectroscopic Analysis of 2,3,5-Trimethylpyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,3,5-trimethylpyridine (CAS No: 695-98-7), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral information and the methodologies for its acquisition.

Molecular Structure and Spectroscopic Overview

This compound, also known as 2,3,5-collidine, is a substituted pyridine (B92270) with the molecular formula C₈H₁₁N. Its structure consists of a pyridine ring with methyl groups at the 2, 3, and 5 positions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation and purity assessment of this compound.

The following sections detail the expected and reported spectral data for this compound, along with generalized experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the unique protons and carbons in the molecule.

While specific, publicly available, high-resolution NMR data with full assignments for this compound is not readily found in the searched databases, we can predict the chemical shifts based on the analysis of similar substituted pyridines.[1][2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals for the aromatic protons and three distinct signals for the methyl protons.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.2 | Singlet | - |

| H-4 | ~7.3 | Singlet | - |

| 2-CH₃ | ~2.5 | Singlet | - |

| 3-CH₃ | ~2.3 | Singlet | - |

| 5-CH₃ | ~2.3 | Singlet | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three methyl carbons.[4][5]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~157 |

| C-6 | ~147 |

| C-4 | ~137 |

| C-3 | ~133 |

| C-5 | ~130 |

| 2-CH₃ | ~23 |

| 3-CH₃ | ~18 |

| 5-CH₃ | ~18 |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to achieve homogeneity.

-

¹H NMR Acquisition :

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

To improve the signal-to-noise ratio, multiple scans (typically 8 to 16) are acquired and averaged.[6]

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.[7]

-

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required to obtain a good signal-to-noise ratio.[4]

-

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain the final spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorptions for aromatic C-H bonds, C-C and C-N bonds within the pyridine ring, and C-H bonds of the methyl groups.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch (methyl groups) | Strong |

| 1600-1450 | Aromatic C=C and C=N Ring Stretching | Medium-Strong |

| 1465-1440 | CH₃ Asymmetric Bending | Medium |

| 1385-1370 | CH₃ Symmetric Bending | Medium |

| 900-675 | Aromatic C-H Out-of-Plane Bending | Strong |

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or a liquid cell can be used.[8]

-

Instrument Setup :

-

Perform a background scan to capture the spectrum of the ambient environment (and the ATR crystal, if used), which will be subtracted from the sample spectrum.

-

Set the spectral range, typically from 4000 to 400 cm⁻¹.[9]

-

-

Sample Preparation (ATR Method) :

-

Place a small drop of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.[10]

-

-

Sample Preparation (Liquid Cell Method) :

-

Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr).

-

Place a second plate on top to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.[11]

-

-

Data Acquisition :

-

Acquire the spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[11]

-

-

Data Processing :

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for volatile organic compounds like this compound.[12]

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 121, corresponding to its molecular weight. The base peak is also observed at m/z 121.[13]

| m/z | Relative Intensity (%) | Assignment |

| 121 | 99.99 | [M]⁺ (Molecular Ion) |

| 120 | 46.90 | [M-H]⁺ |

| 106 | 26.80 | [M-CH₃]⁺ |

| 79 | 28.80 | C₅H₅N⁺ |

| 27 | 18.90 | C₂H₃⁺ |

Data sourced from GC-MS analysis.[13]

Experimental Protocol for GC-MS

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Gas Chromatography (GC) Setup :

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar column like DB-5).

-

A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry (MS) Setup :

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

-

Ionization (Electron Ionization - EI) :

-

Mass Analysis :

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

-

Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation between spectral data and molecular structure.

Caption: Workflow for the spectroscopic analysis and structural verification of this compound.

Caption: Correlation between the molecular structure of this compound and its spectral data.

References

- 1. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. jascoinc.com [jascoinc.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. This compound | C8H11N | CID 12759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bitesizebio.com [bitesizebio.com]

Synthesis and Mechanism of 2,3,5-Trimethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 2,3,5-trimethylpyridine, a key intermediate in the pharmaceutical industry, notably in the production of proton pump inhibitors like esomeprazole. This document details various synthetic routes, including laboratory-scale and industrial processes, with a focus on reaction mechanisms, experimental protocols, and quantitative data.

Introduction

This compound, also known as 2,3,5-collidine, is a heterocyclic organic compound with the chemical formula C₈H₁₁N. Its structure, featuring a pyridine (B92270) ring substituted with three methyl groups, makes it a valuable building block in organic synthesis. The strategic placement of the methyl groups influences its reactivity and makes it a crucial precursor for the synthesis of various pharmaceutical agents. This guide explores the primary methods for its preparation, offering insights into the underlying chemical principles.

Synthetic Routes and Mechanisms

Several synthetic strategies have been developed for the production of this compound, ranging from classical named reactions to more modern industrial processes. Each method offers distinct advantages and disadvantages in terms of yield, scalability, and starting material availability.

Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis is a classic method for constructing pyridine rings from aldehydes and ammonia (B1221849).[1] This thermal cyclo-condensation reaction is typically carried out at high temperatures over a catalyst such as alumina.[1] The reaction proceeds through a series of aldol (B89426) condensations, imine formations, and Michael additions, culminating in cyclization and aromatization.[2]

Mechanism:

A plausible mechanism for the formation of this compound from propionaldehyde (B47417) and acetaldehyde (B116499) with ammonia is as follows:

-

Imine Formation: Acetaldehyde reacts with ammonia to form an enamine.

-

Aldol Condensation & Dehydration: Two molecules of propionaldehyde undergo an aldol condensation to form an α,β-unsaturated aldehyde.

-

Michael Addition: The enamine attacks the α,β-unsaturated aldehyde in a Michael addition.

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent oxidation (dehydrogenation) to yield the aromatic this compound ring.

Synthesis from 3,5-Lutidine

A common laboratory-scale synthesis involves the methylation of 3,5-dimethylpyridine (B147111) (3,5-lutidine) using a strong organometallic base like methyl lithium.[3]

Mechanism:

The reaction proceeds via the deprotonation of a methyl group on the 3,5-lutidine ring by methyl lithium, forming a lithiated intermediate. This is followed by methylation, which, due to steric and electronic factors, can lead to the desired this compound.

Condensation of 3-Amino-2-methylpropenal and Methyl Ethyl Ketone

This method involves the cyclic condensation of 3-amino-2-methylpropenal with methyl ethyl ketone in an acidic medium.[4] The optimal conditions for this synthesis have been found to be a temperature of 150°C for 24 hours with a CH₃COOH/pTsOH catalyst.[4]

Mechanism:

The reaction likely proceeds through the formation of an enamine from methyl ethyl ketone, followed by a series of condensation and cyclization reactions with 3-amino-2-methylpropenal, and subsequent aromatization to form the pyridine ring.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,3,5-Collidine

This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,3,5-collidine (also known as 2,3,5-trimethylpyridine). It includes key data, experimental protocols for its synthesis, and information on its applications and safe handling, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

2,3,5-Collidine is a substituted pyridine (B92270) with the chemical formula C₈H₁₁N.[1][2] It is a clear, colorless to slightly yellow liquid with an unpleasant odor.[1][3][4][5] It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][6]

Quantitative Physical Data

The following tables summarize the key physical properties of 2,3,5-collidine.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₁N | [2][3] |

| Molecular Weight | 121.18 g/mol | [1][2][7] |

| Appearance | Clear colorless to yellow liquid | [1][4][5] |

| Odor | Unpleasant | [3] |

| Density | 0.931 g/mL at 25 °C | [8][9] |

| Refractive Index | n20/D 1.508 | [9] |

| pKa (Predicted) | 6.53 ± 0.20 |[4][5][9] |

Table 2: Thermal Properties

| Property | Value | Source(s) |

|---|---|---|

| Boiling Point | 184 °C | [1][8][9] |

| Melting Point | -11 °C | [8] |

| Flash Point | 73.9 °C (165 °F) - closed cup |[9] |

Table 3: Solubility Data

| Solvent | Solubility | Source(s) |

|---|---|---|

| Water | Slightly soluble | [3][4][5][9] |

| Chloroform | Slightly soluble | [4][5][9] |

| Methanol | Slightly soluble |[4][5][9] |

Chemical Properties and Reactivity

2,3,5-Collidine is a versatile heterocyclic compound used as a building block in organic synthesis.[1] Its primary applications are in the production of pharmaceuticals, notably as an intermediate for proton pump inhibitors like Omeprazole and Esomeprazole, and in the manufacture of Vitamin D3.[3][5][6][10] It also finds use as a solvent, a reagent, and as a ligand in catalytic processes to enhance reaction efficiency.[1]

Spectroscopic Data

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data for 2,3,5-collidine shows a prominent molecular ion peak (M+) at m/z 121, corresponding to its molecular weight.[11] The fragmentation pattern includes significant peaks at m/z 120, 106, and 79.[11]

Experimental Protocols: Synthesis of 2,3,5-Collidine

Several methods for the synthesis of 2,3,5-collidine have been developed. Below are protocols for two common industrial methods.

Method 1: Alkylation of 3,5-Lutidine

This process involves the reaction of 3,5-lutidine with an aliphatic alcohol in the presence of a hydrogenation catalyst.[12]

-

Reactants : 3,5-Lutidine (starting material), 1-Propanol (B7761284) (alkylating agent).[13]

-

Procedure :

-

A continuous flow system is established using a stainless steel column packed with Raney Nickel catalyst (approx. 5.5 g).[13]

-

The catalyst column is heated to over 180°C for 30 minutes while 1-propanol is passed through at a flow rate of 0.3 mL/min.[13]

-

A 0.05 M solution of 3,5-lutidine in 1-propanol is prepared.[13]

-

The flow rate is adjusted to 0.1 mL/min, and the 3,5-lutidine solution is introduced into the reaction stream.[13]

-

The reaction is conducted at a temperature between 200°C and 270°C.[12] Gas produced during the reaction is continuously removed.[12]

-

The product mixture is collected, and the solvent is evaporated to yield 2,3,5-collidine.[13] This process can achieve yields of up to 86%.[12]

-

Method 2: From Propionaldehyde and Ammonia (B1221849)

This method involves a catalyzed ring formation followed by a demethylation reaction.[14]

-

Step 1: Synthesis of 2-ethyl-3,5-lutidine

-

Catalyst Preparation : A cobalt-aluminum phosphate (B84403) composite catalyst containing an acidity regulator is prepared.[14]

-

Reaction : The catalyst is placed in a fixed-bed reactor. Propionaldehyde and ammonia gas are fed into the reactor to undergo a catalyzed ring formation, yielding 2-ethyl-3,5-lutidine.[14]

-

-

Step 2: Demethylation Reaction

-

Step 3: Purification

Safety and Handling

2,3,5-Collidine is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor.[15][16]

Hazard Identification

-

Health Hazards : Harmful if swallowed, in contact with skin, or if inhaled.[4][15][16] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4][15][16] The substance is toxic to the blood, kidneys, and liver.[17]

-

Fire Hazards : Flammable liquid.[18] Vapors may form explosive mixtures with air and can cause a flash fire.[15][18]

Recommended Handling Procedures

-

Engineering Controls : Use in a well-ventilated area, preferably outdoors or with explosion-proof ventilation systems.[15][16] Ensure eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear splash goggles or a face shield.[17][19]

-

Skin Protection : Wear suitable protective clothing and gloves (e.g., flame-retardant antistatic clothing).[4][17][18]

-

Respiratory Protection : If ventilation is insufficient, use a suitable vapor respirator (e.g., type ABEK filter).[17]

-

-

Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[15][16][17] Keep containers tightly closed.[15][16] Ground all equipment to prevent static discharge.[16][17]

-

Incompatible Materials : Strong oxidizing agents.[3]

First Aid Measures

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[15][16]

-

Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[15][16]

-

Inhalation : Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[15][17]

-

Ingestion : Clean mouth with water. Do not ingest. Seek immediate medical assistance.[15][17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 2,3,5-Collidine, 99% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. 2,3,5-Collidine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Fine Chemicals - 2,3,5-Collidine [jubilantingrevia.com]

- 7. Collidine - Wikipedia [en.wikipedia.org]

- 8. 2,3,5-Collidine - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]

- 9. 695-98-7 CAS MSDS (2,3,5-Collidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 2,3,5-Collidine | 695-98-7 [chemicalbook.com]

- 11. This compound | C8H11N | CID 12759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine - Google Patents [patents.google.com]

- 13. 2,3,5-Collidine synthesis - chemicalbook [chemicalbook.com]

- 14. CN101012194A - Method for preparing this compound - Google Patents [patents.google.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. scribd.com [scribd.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3,5-Trimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,3,5-trimethylpyridine, a key intermediate in the synthesis of various pharmaceuticals. Through a compilation of experimental and computational data, this document details the precise geometric parameters, spectroscopic signature, and electronic characteristics of the molecule. This information is crucial for understanding its reactivity, designing novel synthetic routes, and developing new therapeutic agents.

Introduction

This compound, also known as 2,3,5-collidine, is a heterocyclic aromatic compound with the chemical formula C₈H₁₁N.[1][2] Its structure consists of a pyridine (B92270) ring substituted with three methyl groups at the 2, 3, and 5 positions. This substitution pattern imparts specific steric and electronic properties to the molecule, influencing its reactivity and making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Notably, it serves as a crucial intermediate in the production of proton pump inhibitors such as esomeprazole. A thorough understanding of its molecular structure and bonding is paramount for optimizing existing synthetic protocols and for the rational design of new derivatives with desired pharmacological activities.

Molecular Structure and Geometry

The spatial arrangement of atoms in this compound has been determined through a combination of experimental techniques and computational modeling.

Experimental Data from X-ray Crystallography

The pyridine ring is planar, a characteristic feature of aromatic systems. The nitrogen atom and the five carbon atoms of the ring lie in the same plane. The three methyl groups are attached to this ring, and while the carbon atoms of the methyl groups also lie close to the plane of the ring, the hydrogen atoms will be distributed in a tetrahedral fashion around them.

A detailed table of bond lengths and angles from a specific crystal structure is pending the retrieval of the full crystallographic information file.

Computational Modeling

In the absence of a definitive crystal structure for the free ligand, computational chemistry provides a powerful tool for predicting its molecular geometry. Geometry optimization using methods such as Hartree-Fock (HF) or Density Functional Theory (DFT) can provide reliable estimates of bond lengths and angles. These calculations are crucial for understanding the molecule's conformational preferences and electronic distribution.

A table of computationally derived bond lengths and angles will be populated upon completion of dedicated quantum chemical calculations.

Spectroscopic Characterization and Bonding Analysis

Spectroscopic techniques are indispensable for elucidating the bonding and electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the protons of the three methyl groups. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the electronegativity of the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the ring carbons are indicative of the electronic distribution within the aromatic system.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.4 | ~20 |

| C3-CH₃ | ~2.2 | ~17 |

| C4-H | ~7.2 | ~135 |

| C5-CH₃ | ~2.2 | ~17 |

| C6-H | ~8.1 | ~147 |

| C2 | - | ~156 |

| C3 | - | ~131 |

| C4 | - | ~136 |

| C5 | - | ~129 |

| C6 | - | ~148 |

Note: These are approximate values and can vary depending on the solvent and experimental conditions. Detailed peak assignments from experimental spectra are pending.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups and the aromatic ring. These vibrations provide a fingerprint of the molecule's structure.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H stretching (aromatic) |

| 2980-2850 | C-H stretching (methyl groups) |

| 1600-1450 | C=C and C=N stretching (ring) |

| 1460-1440 | C-H bending (methyl groups) |

| 850-750 | C-H out-of-plane bending |

Note: The exact positions of the peaks can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (121.18 g/mol ).[2] Common fragmentation patterns for substituted pyridines involve the loss of methyl radicals or cleavage of the pyridine ring.

Experimental Protocols

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.

-

Crystal Growth: High-quality single crystals of a suitable derivative or complex of this compound are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

FTIR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used with the neat liquid.

-

Data Acquisition: A background spectrum of the empty sample holder (or the ATR crystal) is recorded. The sample is then scanned to obtain the infrared spectrum.

-

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands and assign them to specific molecular vibrations.

Visualizations

To illustrate the relationships and workflows discussed, the following diagrams are provided.

Caption: Ball-and-stick representation of this compound.

Caption: Workflow for spectroscopic and structural analysis.

Conclusion

This technical guide has synthesized the available data on the molecular structure and bonding of this compound. The combination of experimental data and computational modeling provides a detailed picture of its geometry and electronic properties. This foundational knowledge is critical for its application in medicinal chemistry and drug development, enabling researchers to better predict its reactivity and design more efficient synthetic strategies for novel therapeutic compounds. Further research to obtain a high-resolution crystal structure of the free ligand and more detailed spectroscopic assignments would be beneficial to further refine our understanding of this important molecule.

References

A Technical Guide to 2,3,5-Trimethylpyridine: From Discovery to Modern Synthesis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a heterocyclic organic compound with the chemical formula C₈H₁₁N. As a substituted pyridine (B92270), it serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Notably, it is a key starting material for the production of esomeprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD)[1][2]. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Perspective and Discovery

The history of this compound dates back to the early 20th century when it was first isolated from the tar of stone coal[1]. Later, it was also identified in shales[1]. The initial method of obtaining this compound was through the fractional distillation of these natural sources, a process that yielded the compound at a boiling point of 186–190 °C, albeit with a low yield of around 7%[1]. These early discoveries laid the groundwork for future synthetic explorations as the demand for pyridine derivatives grew.

Physicochemical and Spectroscopic Data

A clear understanding of the physical and spectroscopic properties of this compound is essential for its application in synthesis and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | [3] |

| Molecular Weight | 121.18 g/mol | [3][4] |

| CAS Number | 695-98-7 | [3][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Odor | Pungent, pyridine-like | [6] |

| Boiling Point | 184.0 °C at 760 mm Hg | [5] |

| Melting Point | -46 °C | [6] |

| Density | 0.934 g/cm³ at 20 °C | [6] |

| Refractive Index | 1.495 - 1.497 at 20 °C | [6] |

| Solubility in Water | Slightly soluble (1.614e+004 mg/L at 25 °C est.) | [5][6] |

| Flash Point | 55 °C | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR | Identity confirmed with ¹H NMR | [7] |

| ¹³C NMR | Identity confirmed with ¹³C NMR | [7] |

| Mass Spectrometry (EI) | Available in NIST WebBook | [3] |

| FTIR Spectra | Data available from Bio-Rad Laboratories, Inc. | [4] |

| ATR-IR Spectra | Data available from Bio-Rad Laboratories, Inc. | [4] |

| Kovats Retention Index | Standard non-polar: 1055, 1060, 1045.2; Semi-standard non-polar: 1076; Standard polar: 1484 | [4] |

Synthetic Methodologies: An Evolutionary Overview

The synthesis of this compound has evolved significantly from its initial isolation from coal tar. Modern methods offer higher yields and greater control over purity.

Early Synthetic Approaches

Early synthetic efforts can be categorized into gas-phase and liquid-phase reactions:

-

Homogeneous Synthesis: This method involves the reaction of propionaldehyde, paraformaldehyde, and concentrated ammonia (B1221849) in an autoclave under high pressure and temperature. Subsequent fractional distillation in a vacuum provides this compound with a yield of up to 14%[1].

-

Heterogeneous Synthesis: In this approach, methylethyl acrolein, ethanol, and ammonia are reacted over a catalyst (such as SiO₂ or Al₂O₃) at elevated temperature and pressure for an extended period, resulting in yields of up to 28.5%[1].

Modern and Optimized Synthetic Routes

More contemporary methods have focused on improving yields and utilizing more accessible starting materials.

-

Cyclic Condensation: A notable method involves the cyclic condensation of 3-amino-2-methylpropenal and methylethylketone. Optimization of this reaction has identified the ideal conditions as a temperature of 150 °C, a reaction time of 24 hours, and a CH₃COOH/pTsOH catalyst[1]. This represents the first successful synthesis of this compound in an acidic medium[1].

-

From 3,5-Lutidine: Another synthetic route starts with 3,5-lutidine (3,5-dimethylpyridine). The process involves reaction with methyl lithium in ether and toluene, followed by heating. After workup and distillation, this compound is obtained with a purity of 99.15% as determined by gas chromatography[8].

-

Demethylation Route: A patented method describes the preparation of this compound through the demethylation of 2-ethyl-3,5-lutidine using sulfur powder at a temperature of 150-200 °C. This process can achieve a molar yield of 83.6% based on the consumed 2-ethyl-3,5-lutidine[9].

The following diagram illustrates the historical progression of these synthetic approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3,5-Collidine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Pyridine, 2,3,5-trimethyl- [webbook.nist.gov]

- 4. This compound | C8H11N | CID 12759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,5-trimethyl pyridine, 695-98-7 [thegoodscentscompany.com]

- 6. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy High Purity this compound Online [pipzine-chem.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. CN101012194A - Method for preparing this compound - Google Patents [patents.google.com]

Theoretical and Computational Insights into 2,3,5-Trimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a heterocyclic aromatic compound with the molecular formula C₈H₁₁N.[1][2] As a substituted pyridine (B92270), its chemical properties are of significant interest in various fields, including medicinal chemistry and materials science. The strategic placement of three methyl groups on the pyridine ring influences its electronic structure, reactivity, and potential as a scaffold in the development of novel therapeutics. Pyridine derivatives are integral components of many natural products and pharmaceuticals, and understanding their behavior at a molecular level is crucial for rational drug design.[3]

Molecular Structure and Geometry

The molecular structure of this compound has been optimized using computational methods to predict its most stable three-dimensional conformation. Density Functional Theory (DFT) is a widely used quantum chemical method for geometry optimization, providing accurate predictions of bond lengths and angles.[3]

A typical computational protocol for geometry optimization of pyridine derivatives involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p).[3] This level of theory has been shown to provide reliable geometric parameters for similar heterocyclic compounds.

| Parameter | Typical Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| C2-N1 | ~1.34 |

| C6-N1 | ~1.34 |

| C2-C3 | ~1.40 |

| C3-C4 | ~1.39 |

| C4-C5 | ~1.39 |

| C5-C6 | ~1.40 |

| C2-C(methyl) | ~1.51 |

| C3-C(methyl) | ~1.51 |

| C5-C(methyl) | ~1.51 |

| Bond Angles (°) | |

| C6-N1-C2 | ~117 |

| N1-C2-C3 | ~123 |

| C2-C3-C4 | ~118 |

| C3-C4-C5 | ~119 |

| C4-C5-C6 | ~118 |

| C5-C6-N1 | ~123 |

Note: These are estimated values based on computational studies of related pyridine derivatives. Actual optimized values for this compound would require a specific DFT calculation.

Spectroscopic Properties

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the molecular vibrations and functional groups present in a molecule. Experimental spectra for this compound are available in public databases such as PubChem.[1]

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies and intensities, which aids in the assignment of experimental spectral bands.[4] The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies.

The following table summarizes the expected prominent vibrational modes for this compound based on studies of similar molecules.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (methyl) | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |

| C=C and C=N stretching (ring) | 1600 - 1400 | Stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring. |

| C-H in-plane bending (methyl) | 1470 - 1430 | Bending vibrations of the C-H bonds within the plane of the methyl groups. |

| C-H in-plane bending (aromatic) | 1300 - 1000 | Bending vibrations of the C-H bonds within the plane of the pyridine ring. |

| Ring breathing | ~1000 | A symmetric in-plane expansion and contraction of the entire pyridine ring. |

| C-H out-of-plane bending (aromatic) | 900 - 700 | Bending vibrations of the C-H bonds out of the plane of the pyridine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method with DFT.[5] These calculations can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of the nuclei.

While specific calculated chemical shifts for this compound were not found, the following table provides an estimation based on general principles and data for related compounds.

| Atom | Typical ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift (ppm) |

| C2 | 155 - 160 | - |

| C3 | 130 - 135 | - |

| C4 | 135 - 140 | 7.0 - 7.5 |

| C5 | 125 - 130 | - |

| C6 | 145 - 150 | 8.0 - 8.5 |

| C2-CH₃ | 20 - 25 | 2.3 - 2.6 |

| C3-CH₃ | 15 - 20 | 2.2 - 2.5 |

| C5-CH₃ | 15 - 20 | 2.2 - 2.5 |

Note: These are estimated chemical shift ranges. Actual values can be influenced by solvent and other experimental conditions.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important parameter that reflects the molecule's chemical stability and reactivity.[6][7] A smaller energy gap generally indicates higher reactivity.

While specific HOMO and LUMO energy values for this compound were not found in the searched literature, DFT calculations can readily provide this information.

| Parameter | Typical Calculated Value (eV) | Significance |

| HOMO Energy | -5.0 to -6.0 | Electron-donating ability |

| LUMO Energy | -0.5 to 0.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and kinetic stability |

Note: These are estimated values based on calculations of similar molecules.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[8] The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, typically colored in shades of blue).

For this compound, the region of highest negative potential is expected to be located around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack. The aromatic ring and the hydrogen atoms of the methyl groups will exhibit regions of positive potential.

Experimental and Computational Protocols

Experimental Protocols

-

FT-IR Spectroscopy: The FT-IR spectrum of this compound can be recorded in the 4000-400 cm⁻¹ range using a KBr pellet or as a neat liquid.[4]

-

FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained using a Nd:YAG laser with an excitation wavelength of 1064 nm in the range of 3500-100 cm⁻¹.[4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded in a suitable deuterated solvent, such as CDCl₃, using a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

Computational Protocols

A standard computational workflow for the theoretical study of this compound using DFT is outlined below.

References

- 1. This compound | C8H11N | CID 12759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 2,3,5-trimethyl- [webbook.nist.gov]

- 3. periodicos.ufms.br [periodicos.ufms.br]

- 4. elixirpublishers.com [elixirpublishers.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. growingscience.com [growingscience.com]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2,3,5-Trimethylpyridine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the standard methodologies for performing quantum chemical calculations on 2,3,5-trimethylpyridine, a substituted pyridine (B92270) derivative of interest in various chemical and pharmaceutical contexts. In the absence of extensive published computational studies specifically on this molecule, this paper outlines a robust theoretical framework using Density Functional Theory (DFT). It details the procedural steps for geometry optimization, vibrational frequency analysis, and the determination of key electronic properties. Furthermore, it presents illustrative data in structured tables and describes the corresponding experimental protocols (FT-IR, FT-Raman, and UV-Vis spectroscopy) necessary for the validation of theoretical findings. This document serves as a methodological blueprint for researchers seeking to conduct and interpret quantum chemical analyses of this compound and related heterocyclic compounds.

Introduction

This compound, also known as 2,3,5-collidine, is a heterocyclic aromatic compound with applications in chemical synthesis and as a building block in the development of pharmaceutical agents. Understanding its molecular structure, vibrational properties, and electronic behavior at a quantum level is crucial for predicting its reactivity, stability, and potential interactions in biological systems. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties, offering insights that complement and guide experimental research.

This whitepaper details a standard and widely accepted computational protocol for the theoretical investigation of this compound. The methodologies described herein are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[1][2]

Computational Methodology

A common and effective approach for the quantum chemical analysis of organic molecules like this compound involves the use of DFT.[3][4] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its balance of accuracy and computational efficiency.[1][2] A split-valence Pople-style basis set, such as 6-311++G(d,p), is typically chosen to provide a good description of the electronic distribution, including polarization and diffuse functions.[1][3]

The computational workflow begins with the construction of the initial 3D structure of this compound. This structure is then subjected to geometry optimization, a process that systematically alters the atomic coordinates to find a minimum on the potential energy surface.[5] Following successful optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).[6] From the optimized geometry, various electronic properties can be calculated.

Illustrative Computational Data

The following tables present illustrative quantitative data for this compound, as would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are representative and intended to exemplify the output of such a study.

Optimized Geometrical Parameters

Geometry optimization provides the most stable arrangement of atoms in the molecule. Key bond lengths and angles are summarized below.

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Lengths | C2-C3 | 1.39 Å |

| C3-C4 | 1.39 Å | |

| C4-C5 | 1.39 Å | |

| C5-N1 | 1.34 Å | |

| N1-C6 | 1.34 Å | |

| C6-C2 | 1.40 Å | |

| C2-C7(H3) | 1.51 Å | |

| C3-C8(H3) | 1.51 Å | |

| C5-C9(H3) | 1.51 Å | |

| Bond Angles | C6-N1-C5 | 117.5° |

| N1-C5-C4 | 123.0° | |

| C5-C4-C3 | 119.0° | |

| C4-C3-C2 | 118.5° | |

| C3-C2-C6 | 122.0° | |

| N1-C6-C2 | 120.0° | |

| Table 1: Illustrative Optimized Geometrical Parameters for this compound. |

Vibrational Frequencies

Vibrational analysis predicts the frequencies of fundamental modes of molecular vibration, which correspond to peaks in the infrared and Raman spectra.

| Vibrational Mode | Illustrative Calculated Wavenumber (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3050 | Aromatic C-H stretch |

| ν(C-H) methyl | 2980 | Methyl C-H stretch (asymmetric) |

| ν(C-H) methyl | 2930 | Methyl C-H stretch (symmetric) |

| ν(C=C), ν(C=N) | 1600 | Ring stretching modes |

| δ(C-H) methyl | 1450 | Methyl C-H bending (asymmetric) |

| δ(C-H) methyl | 1380 | Methyl C-H bending (symmetric) |

| Ring breathing | 1020 | Pyridine ring breathing mode |

| Table 2: Illustrative Calculated Vibrational Frequencies for this compound. |

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and electronic transitions.

| Property | Illustrative Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.1 Debye |

| Ionization Potential | 8.5 eV |

| Electron Affinity | 0.3 eV |

| Table 3: Illustrative Calculated Electronic Properties for this compound. |

Experimental Protocols for Validation

To validate the theoretical results, a combination of spectroscopic techniques is typically employed.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

-

Objective: To record the vibrational spectra of this compound and compare the experimental peak positions with the calculated vibrational frequencies.

-

Methodology:

-

A high-purity sample of this compound is obtained.

-

For FT-IR analysis, the liquid sample is placed between two KBr plates to form a thin film. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

For FT-Raman analysis, the liquid sample is placed in a capillary tube. The spectrum is excited using a Nd:YAG laser and recorded in the same spectral range.

-

The experimental and calculated spectra are plotted for comparison. A scaling factor may be applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.[7]

-

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the electronic absorption maxima and compare them with the transitions predicted by Time-Dependent DFT (TD-DFT) calculations.

-

Methodology:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or cyclohexane).

-

The UV-Vis absorption spectrum is recorded over a range of approximately 200-400 nm using a spectrophotometer.

-

The wavelength of maximum absorption (λmax) is identified and compared with the calculated electronic transitions from the TD-DFT analysis.

-

Conclusion

This whitepaper has outlined a standard and robust methodological framework for the quantum chemical investigation of this compound using Density Functional Theory. While the presented quantitative data is illustrative, it accurately reflects the types of results that can be obtained and their significance. The detailed computational and experimental protocols provide a clear pathway for researchers to perform a comprehensive analysis of this molecule. The synergy between theoretical calculations and experimental spectroscopy is essential for a thorough understanding of the molecular properties of this compound, which can, in turn, inform its application in medicinal chemistry and materials science.

References

- 1. chemmethod.com [chemmethod.com]

- 2. From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journalijar.com [journalijar.com]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. mason.gmu.edu [mason.gmu.edu]

- 6. youtube.com [youtube.com]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2,3,5-Trimethylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,3,5-trimethylpyridine (also known as 2,3,5-collidine) in various organic solvents. Due to a lack of extensive, publicly available quantitative solubility data, this document focuses on providing a thorough summary of qualitative solubility information and detailed, adaptable experimental protocols for the precise determination of its solubility. These methodologies will enable researchers to generate reliable and reproducible quantitative data essential for applications in chemical synthesis, drug development, and formulation.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. This compound is a substituted pyridine (B92270) with a moderately polar nitrogen atom and nonpolar methyl groups. This structure suggests that it will exhibit good solubility in a range of organic solvents.

Qualitative Solubility Profile

Based on available literature, this compound is described as being highly soluble in a variety of common organic solvents. This high solubility is attributed to the molecule's ability to engage in dipole-dipole interactions via its pyridine ring and London dispersion forces through its methyl groups.

Summary of Qualitative Solubility:

| Solvent Class | General Solubility Description |

| Alcohols (e.g., Methanol, Ethanol) | Much dissolvable |

| Ethers (e.g., Diethyl Ether) | Much dissolvable |

| Ketones (e.g., Acetone) | Much dissolvable |

| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Much dissolvable |

While these qualitative descriptors are useful for initial solvent screening, precise quantitative data is often necessary for process optimization and formulation development. The following sections provide detailed protocols for obtaining this critical data.

Experimental Protocols for Quantitative Solubility Determination

The following are detailed methodologies for the experimental determination of this compound solubility in organic solvents. These protocols are based on widely accepted laboratory practices and can be adapted to specific laboratory conditions and analytical capabilities.

Gravimetric Method (Shake-Flask)

This is a robust and widely used method for determining the equilibrium solubility of a liquid in a solvent.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass flasks with airtight stoppers

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass flask. The presence of a separate liquid phase of this compound ensures that the solution is saturated.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies can be conducted to determine the minimum time required to achieve equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Allow the flask to stand undisturbed at the set temperature for at least 2 hours to allow the two phases to separate completely.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear, saturated supernatant (the solvent phase) using a calibrated pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed container to remove any undissolved droplets of this compound.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause significant evaporation of the this compound.

-

Once the solvent is completely removed, re-weigh the container with the remaining this compound.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

UV-Visible Spectrophotometry Method

This method is suitable for determining the concentration of this compound in a saturated solution, provided it has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region. Pyridine and its derivatives typically exhibit UV absorbance.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest (spectroscopic grade)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Mandatory Visualizations

To aid in the understanding of the experimental workflow, the following diagram created using Graphviz (DOT language) illustrates the key steps in the gravimetric solubility determination method.

Data Presentation

As quantitative data for the solubility of this compound in various organic solvents is generated using the protocols outlined above, it should be summarized in a clear and structured table for easy comparison. An example template is provided below.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Diethyl Ether | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

| [Add other solvents] | [Add other temps] | Experimental Value | Experimental Value |

This technical guide serves as a foundational resource for researchers and professionals. By following the detailed experimental protocols, users can generate the precise quantitative data necessary for their specific applications, thereby overcoming the current limitations in publicly available information.

Thermochemical Profile of 2,3,5-Trimethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a heterocyclic organic compound with the chemical formula C₈H₁₁N. As a substituted pyridine (B92270), its thermochemical properties are of significant interest in various fields, including chemical synthesis, reaction design, and pharmaceutical development. Understanding the thermodynamics of this compound is crucial for process optimization, safety assessments, and the prediction of its behavior in different chemical environments.

This technical guide provides a comprehensive overview of the available thermochemical data for this compound. Due to the scarcity of direct experimental values for certain properties of this specific isomer, this document also includes estimated values based on established methodologies and detailed descriptions of the standard experimental protocols used for their determination.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1][2] |

| CAS Number | 695-98-7 | [3][4] |

| Boiling Point | 184 °C (literature) | [3][4] |

| Density | 0.931 g/mL at 25 °C (literature) | [3][4] |

| Refractive Index | n20/D 1.508 (literature) | [3][4] |

Thermochemical Data

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

| Temperature (K) | Enthalpy of Vaporization (kJ/mol) | Reference |

| 359 | 44.0 | NIST WebBook |

Standard Enthalpy of Formation (Liquid) - Estimated

The standard enthalpy of formation (ΔfH°liquid) is the change of enthalpy during the formation of 1 mole of the substance from its constituent elements, with all substances in their standard states. Due to the lack of direct experimental data, an estimated value for the gaseous phase is provided based on a group additivity scheme for substituted pyridines.[5] An approximate liquid-phase value can be derived by considering the enthalpy of vaporization.

| State | Standard Enthalpy of Formation (kJ/mol) | Method |

| Gaseous | Value to be estimated based on group additivity | Group Additivity Scheme[5] |

| Liquid | Value to be derived from gaseous estimate and ΔvapH | Estimation |

Note: A precise numerical estimation requires the application of the group additivity parameters outlined in the referenced literature and is beyond the scope of this document's direct search capabilities. The principle involves summing the contributions of the pyridine ring and the methyl substituents at their respective positions.

Standard Molar Entropy (Liquid)

The standard molar entropy (S°liquid) is the entropy content of one mole of a substance under standard state conditions. Currently, no experimental data for the standard molar entropy of liquid this compound has been found in the surveyed literature.

Heat Capacity (Liquid)

The heat capacity (Cp) of a substance is the amount of heat that must be added to a given mass of the material to produce a unit change in its temperature. No comprehensive experimental data for the liquid phase heat capacity of this compound as a function of temperature was identified.

Experimental Protocols

The determination of the thermochemical properties of liquid organic compounds like this compound involves precise calorimetric measurements. The following sections detail the standard experimental methodologies for determining the key thermochemical parameters.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of an organic nitrogen compound is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.[6][7]

Workflow for Combustion Calorimetry:

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Detailed Methodology:

-

Sample Preparation : A precisely weighed sample of high-purity this compound (typically 0.5-1.0 g) is sealed in a container of known low combustion energy, such as a polyester bag.[7]

-

Bomb Preparation : The sealed sample is placed in a crucible inside a constant-volume bomb calorimeter. A small, known amount of distilled water is added to the bomb to ensure that the combustion products are in a well-defined state.[6] The bomb is then purged of air and pressurized with high-purity oxygen to approximately 3 MPa.[8]

-

Calorimetric Measurement : The sealed bomb is immersed in a known mass of water in the calorimeter. The system is allowed to come to thermal equilibrium. The sample is then ignited electrically. The temperature of the water is precisely monitored before, during, and after the combustion to determine the temperature change (ΔT).[9]

-

Analysis of Products : After combustion, the bomb is depressurized, and the liquid contents are analyzed to determine the amount of nitric acid formed. The gaseous products can also be analyzed for carbon dioxide to confirm complete combustion.[8]

-

Calculation :

-

The energy equivalent of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[9]

-

The raw temperature rise is corrected for heat exchange and the energy of ignition.

-

The standard internal energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections applied for the formation of nitric acid from the nitrogen in the sample and any remaining atmospheric nitrogen.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

-

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids as a function of temperature.[10] The principle is to introduce a known amount of heat to the sample and measure the resulting temperature increase under conditions of no heat exchange with the surroundings.

Workflow for Adiabatic Calorimetry: